1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene

Lipophilicity ADME Chromatography

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene (CAS 1017779-42-8) is a trisubstituted aromatic building block with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol. The compound features a benzyl bromide moiety at position 1, a difluoromethoxy (–OCHF2) group at position 2, and a fluorine atom at position 4.

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
CAS No. 1017779-42-8
Cat. No. B1451317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
CAS1017779-42-8
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OC(F)F)CBr
InChIInChI=1S/C8H6BrF3O/c9-4-5-1-2-6(10)3-7(5)13-8(11)12/h1-3,8H,4H2
InChIKeyIGODPIYHAUGSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene (CAS 1017779-42-8): Procurement Specifications and Key Physicochemical Properties


1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene (CAS 1017779-42-8) is a trisubstituted aromatic building block with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . The compound features a benzyl bromide moiety at position 1, a difluoromethoxy (–OCHF2) group at position 2, and a fluorine atom at position 4 . Key physicochemical parameters include a predicted density of 1.609±0.06 g/cm³, predicted boiling point of 217.7±35.0 °C, and a refractive index of 1.5035 . Commercially available grades typically range from 97% to 98% purity, with storage at ambient temperature [1].

Why 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene Cannot Be Interchanged with Its Structural Isomers in Synthetic Workflows


The precise regiochemical arrangement of substituents on the benzene ring critically determines the compound's physicochemical profile and reactivity. 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene differs from its regioisomers—most notably 1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS 1017779-33-7) and 1-(bromomethyl)-2-(difluoromethoxy)benzene (CAS 85684-64-6)—in key computed descriptors that influence chromatographic behavior, membrane permeability, and intermolecular interactions [1][2]. The presence of the fluorine atom at the 4-position, ortho to the bromomethyl group and meta to the difluoromethoxy group, establishes a unique electron-withdrawing pattern that cannot be replicated by isomers lacking this substitution or bearing it at alternative positions . Substitution without rigorous structural verification introduces uncontrolled variability in downstream reaction yields, product purity profiles, and reproducibility of published synthetic protocols .

Quantitative Differential Evidence: 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene vs. Comparator Compounds


LogP Differential: Enhanced Lipophilicity Compared to Non-Fluorinated Analog Enables Distinct Chromatographic and Membrane Permeability Profiles

1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene exhibits a computed LogP value of 3.657772 [1], which is substantially higher than that of its non-fluorinated structural analog 2-(difluoromethoxy)benzyl bromide (CAS 85684-64-6), which has a computed XLogP3 value of 3.5 [2]. The presence of the additional fluorine substituent at the 4-position increases the partition coefficient by approximately 0.16 log units, reflecting enhanced lipophilicity conferred by the trifluorinated substitution pattern (C8H6BrF3O) relative to the difluorinated analog (C8H7BrF2O, MW 237.04 g/mol) [2]. This quantitative difference is sufficient to alter retention time in reversed-phase HPLC separations and to affect predicted membrane permeability in early-stage ADME assessments .

Lipophilicity ADME Chromatography CNS Drug Design

Regioisomeric Specificity: Documented Synthetic Utility as a Reactant for γ-Secretase Inhibitor Benzenesulfonamides

The regioisomer 1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS 1017779-33-7) has been explicitly disclosed as a reactant used in the preparation of benzenesulfonamides that function as γ-secretase inhibitors . The target compound 1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene (CAS 1017779-42-8) differs from this regioisomer solely in the position of the fluorine substituent (4-position vs. 2-position relative to the bromomethyl group). While direct biological data for CAS 1017779-42-8 in γ-secretase inhibitor synthesis is not available in the open literature, the documented utility of its regioisomer in this therapeutic area establishes that precise regiochemical control is critical—the positional isomer used determines the final substitution pattern of the benzenesulfonamide product and, consequently, its pharmacological activity profile . The two compounds are not interchangeable in this synthetic application .

Medicinal Chemistry Neuroscience γ-Secretase Alzheimer's Disease

Patent-Disclosed Utility: Reagent for Difluoromethoxylation and Trifluoromethoxylation of Arenes and Heteroarenes

A U.S. patent (US 2021/0040045 A1) assigned to The Research Foundation for the State University of New York explicitly discloses compounds having the structure of the target compound class for use as reagents in difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes [1][2]. This patent-protected application distinguishes the target compound from non-fluorinated benzyl bromides and simpler mono-halogenated analogs that lack the difluoromethoxy functionality. The difluoromethoxy (–OCHF2) group is increasingly recognized as a privileged motif in pharmaceuticals and agrochemicals due to its ability to modulate metabolic stability and lipophilicity [3]. The compound's specific utility as a reagent for introducing the –OCHF2 moiety via late-stage functionalization provides a documented, proprietary application pathway not available to comparators lacking this functional group [2].

Synthetic Methodology Fluorination Late-Stage Functionalization Agrochemicals

Halogen Bond Donor Potential: Bromine σ-Hole Magnitude Modulated by Aromatic Fluorine Substitution

The presence of aromatic fluorine substituents adjacent to a bromine atom modulates the magnitude of the σ-hole on bromine, thereby influencing halogen-bond donor strength [1]. In the target compound, the bromomethyl bromine is positioned on a benzene ring bearing both a difluoromethoxy group (strong electron-withdrawing, -I effect) and an additional aromatic fluorine at the 4-position. This electron-deficient environment enhances the σ-hole magnitude relative to bromine on non-fluorinated benzyl bromides (e.g., benzyl bromide, CAS 100-39-0) or mono-fluorinated analogs [2]. Computational and crystallographic studies on related halogenated aromatics demonstrate that aromatic fluorine substitution increases halogen-bonding interaction strength through inductive withdrawal of electron density from the halogen, thereby increasing the electrostatic potential at the σ-hole [1][3]. The trifluorinated substitution pattern (C8H6BrF3O) creates a more pronounced halogen-bond donor than difluorinated (C8H7BrF2O) or non-fluorinated analogs .

Crystal Engineering Supramolecular Chemistry Halogen Bonding Co-crystal Design

Optimal Application Scenarios for 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene in Research and Industrial Workflows


Late-Stage Difluoromethoxylation Reagent for Pharmaceutical and Agrochemical Lead Optimization

Based on patent-disclosed utility as a reagent for introducing the –OCHF2 moiety onto arenes and heteroarenes [1], this compound is optimally deployed in medicinal chemistry and agrochemical programs requiring late-stage installation of the difluoromethoxy group. The difluoromethoxy (–OCHF2) group serves as a lipophilic hydrogen-bond acceptor and metabolic blocker, improving the pharmacokinetic profiles of lead candidates without substantially altering molecular geometry [2]. Procurement of this specific compound enables execution of patented difluoromethoxylation protocols, providing access to a validated synthetic route that generic benzyl bromides cannot support [3].

Synthesis of Benzenesulfonamide-Derived γ-Secretase Modulator Analogs in Neuroscience Drug Discovery

For research programs targeting the γ-secretase pathway in Alzheimer's disease, this compound serves as a key regioisomer for preparing benzenesulfonamide derivatives. The documented utility of its positional isomer (CAS 1017779-33-7) in γ-secretase inhibitor synthesis establishes the critical importance of regiochemical precision in this therapeutic class [1]. Medicinal chemists exploring structure-activity relationships (SAR) around the benzenesulfonamide scaffold require the 4-fluoro substitution pattern (CAS 1017779-42-8) to access a distinct regioisomeric series that probes the spatial and electronic requirements of the target binding pocket. Substitution with the incorrect regioisomer would generate a structurally non-equivalent final product, invalidating SAR conclusions and potentially missing active chemotypes [2].

Halogen-Bonded Co-Crystal Engineering for Solid-State Property Optimization

In crystal engineering and pharmaceutical co-crystal development, the enhanced halogen-bond donor character conferred by the trifluorinated aromatic framework enables rational co-crystallization with Lewis basic coformers (e.g., pyridines, carbonyl-containing compounds, N-oxides) [1][2]. This compound's bromine σ-hole, amplified by the electron-withdrawing effects of the adjacent –OCHF2 group and the para-fluorine substituent, provides stronger and more directional halogen-bonding interactions than non-fluorinated benzyl bromides [3]. Researchers designing functional organic materials, improving the dissolution profiles of active pharmaceutical ingredients via co-crystal formation, or investigating supramolecular synthon hierarchies benefit from the predictable and tunable halogen-bond donor properties of this fluorinated building block [4].

Lipophilicity-Optimized Building Block for CNS-Penetrant Compound Libraries

The computed LogP value of 3.657772 positions this compound in an optimal lipophilicity range for CNS drug discovery [1]. Compared to the non-fluorinated analog 2-(difluoromethoxy)benzyl bromide (LogP 3.5), the enhanced lipophilicity (ΔLogP ≈ +0.16) improves predicted passive membrane permeability while the polar surface area (9.23 Ų) remains well below the threshold for CNS penetration [2][3]. This property profile makes the compound a preferred building block for generating CNS-targeted screening libraries where balanced lipophilicity is essential for achieving adequate brain exposure without incurring excessive metabolic liability or promiscuous off-target binding [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.